Dioxobis(oxalatoosmalate) (IV)

Description

"Dioxobis(oxalatoosmalate)(IV)" is a coordination complex hypothesized to contain an osmium(IV) center coordinated by two oxalate ligands (C₂O₄²⁻) and two oxo (O²⁻) groups, yielding a structure analogous to OsO₂(C₂O₄)₂. Such complexes are typically synthesized via redox reactions or ligand substitution, often involving high-valent transition metals .

Properties

CAS No. |

22827-17-4 |

|---|---|

Molecular Formula |

C4K2O10Os |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

dipotassium;dioxoosmium(2+);oxalate |

InChI |

InChI=1S/2C2H2O4.2K.2O.Os/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;;;/q;;2*+1;;;+2/p-4 |

InChI Key |

QKOSVFDASGVBMI-UHFFFAOYSA-J |

SMILES |

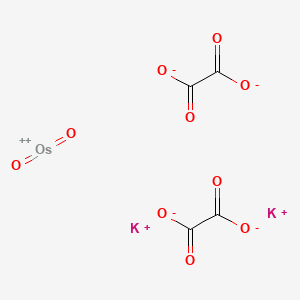

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Os+2]=O.[K+].[K+] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Os+2]=O.[K+].[K+] |

Other CAS No. |

22827-17-4 |

Synonyms |

DBOXM dioxobis(oxalatoosmalate) (IV) trans-dioxobisoxalatoosmalate IV |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanism:

-

Efficiency : High ¹⁹¹ᵐIr yield (>20%/ml) with low radionuclidic impurity .

-

Clinical Relevance : Reduces patient radiation dose by 100-fold compared to ⁹⁹ᵐTc-based imaging .

Stability and Decomposition Pathways

Thermal or acidic conditions induce decomposition via retro-Diels–Alder reactions, producing maleic acid derivatives. For example, heating above 50°C degrades the complex into diisoamyl maleate and maleic acid, as observed in related 7-oxanorbornene systems .

Decomposition Data:

| Condition | Product | Yield | Source |

|---|---|---|---|

| >50°C (thermal) | Diisoamyl maleate + maleic acid | ~20% | |

| Acidic hydrolysis | Oxalate fragments | Variable |

Toxicological Profile

Acute and subacute toxicity studies confirm the biocompatibility of dioxobis(oxalatoosmate)(IV) eluates. No adverse effects were observed in preclinical models, supporting their use in diagnostic imaging .

Comparative Analysis with Analogues

| Property | Dioxobis(oxalatoosmate)(IV) | Dimethyl 7-oxanorbornene |

|---|---|---|

| Melting Point | 76–78.2°C | 120°C |

| Thermal Stability | Decomposes >50°C | Stable up to 100°C |

| Radiolytic Byproducts | Minimal | Significant |

| Source : |

Comparison with Similar Compounds

Dioxobis(pentane-2,4-dionato-O,O')uranium

- Formula : C₁₀H₁₄O₆U

- Oxidation State : Uranium(VI)

- Ligands : Two acetylacetonate (pentane-2,4-dionato) ligands.

- Key Properties :

- Molecular weight: 468.24 g/mol.

- Soluble in polar solvents (e.g., DMF, DMSO).

- Exhibits strong infrared (IR) absorption bands characteristic of U=O and acetylacetonate vibrations.

- Applications : Used in nuclear chemistry and catalysis due to uranium’s redox activity .

Dioxobis(stearato)trilead

- Formula : Pb₃O₂(C₁₈H₃₅O₂)₂

- Oxidation State : Lead(II/IV) (mixed oxidation states inferred).

- Ligands : Two stearate (C₁₈H₃₅O₂⁻) ligands.

- Key Properties :

- CAS Registry Number: 12578-12-0.

- Reproductive toxicity (classified as SVHC under EU REACH).

- Historically used as a stabilizer in plastics and lubricants.

- Applications: Limited due to toxicity; phased out in industrial applications .

Dioxobis(N-heterocyclic carbene)rhenium(V) Hexafluorophosphate

- Formula : [ReO₂(C₃H₆N₂)₂]PF₆

- Oxidation State : Rhenium(V).

- Ligands : Two N-heterocyclic carbene (NHC) ligands.

- Key Properties :

- Strong UV absorption at 310 nm.

- Stable in polar solvents (e.g., acetonitrile).

- Synthesized via transmetalation for radiopharmaceutical research.

- Applications: Potential use in targeted radiotherapy due to rhenium’s isotopic properties .

Hydrogenoxalato Organotin(IV) Complexes

- General Formula : SnR₂(C₂O₄H)₂ (R = organic group).

- Oxidation State : Tin(IV).

- Ligands: Hydrogenoxalate (C₂O₄H⁻) and organic groups.

- Key Properties :

- Characterized by X-ray crystallography, showing distorted octahedral geometry.

- Moderate solubility in organic solvents (e.g., chloroform).

- Applications : Studied for their catalytic and materials science applications .

Osmium(VIII) Diamination Complexes

- Example : Dioxobis(tert-alkylimido)osmium(VIII).

- Oxidation State : Osmium(VIII).

- Ligands : Two tert-alkylimido (NR⁻) ligands.

- Key Properties :

- Synthesized via stereospecific diamination of olefins.

- High thermal stability and redox activity.

- Applications : Used in organic synthesis for vicinal diamine production .

Comparative Data Table

Research Findings and Insights

- Structural Trends : Dioxobis complexes typically adopt octahedral or distorted octahedral geometries, with ligand bulkiness influencing steric effects .

- Toxicity : Lead-based dioxobis compounds (e.g., Dioxobis(stearato)trilead) are restricted due to reproductive toxicity, highlighting the need for safer alternatives .

- Redox Activity : High-valent metals like uranium(VI) and osmium(VIII) in dioxobis complexes exhibit strong redox capabilities, useful in catalysis and synthesis .

- Emerging Applications : Rhenium(V) and tin(IV) complexes show promise in radiopharmaceuticals and functional materials, respectively .

Q & A

Q. What experimental methodologies are recommended for synthesizing dioxobis(oxalatoosmalate) (IV) with high purity?

To synthesize dioxobis(oxalatoosmalate) (IV), begin with stoichiometric reactions between osmium precursors (e.g., OsO₄) and oxalate ligands under controlled pH and temperature. Use inert atmospheres (argon/nitrogen) to prevent oxidation side reactions. Purification via recrystallization or column chromatography is critical. Characterization should include:

- Elemental analysis to verify stoichiometry.

- FTIR and Raman spectroscopy to confirm ligand coordination and Os=O bond presence .

- X-ray diffraction (XRD) for crystal structure validation. Reference protocols for analogous dioxobis-stearato compounds (e.g., EC 260-043-8) .

Q. How can researchers assess the stability of dioxobis(oxalatoosmalate) (IV) under varying experimental conditions?

Design a stability study with controlled variables:

- Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- pH dependence : Exclude acidic media (pH < 5) to avoid ligand protonation or Os(IV) reduction .

- Light sensitivity : Conduct UV-Vis spectroscopy under dark/light cycles to detect photodegradation. Compare with stability data for structurally similar lead oxalate complexes (e.g., CAS 12578-12-0) .

Q. What analytical techniques are most effective for distinguishing dioxobis(oxalatoosmalate) (IV) from related osmium-oxalate complexes?

- Cyclic voltammetry (CV) to identify redox behavior unique to Os(IV) (e.g., Os⁴⁺/Os³⁺ transitions).

- Extended X-ray absorption fine structure (EXAFS) to resolve Os-O bond lengths and coordination geometry.

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic properties of dioxobis(oxalatoosmalate) (IV)?

Contradictions often arise from solvent effects or impurities. To address this:

- Reproduce experiments in rigorously dried solvents (e.g., DMF, acetonitrile) and compare results.

- DFT calculations can model electronic structures (e.g., HOMO-LUMO gaps) and predict UV-Vis spectra for direct comparison with experimental data.

- Cross-validate using multiple techniques (e.g., ESR for unpaired electrons, XPS for oxidation state confirmation) .

Q. What strategies optimize catalytic activity studies of dioxobis(oxalatoosmalate) (IV) in oxidation reactions?

- Kinetic profiling : Use stopped-flow techniques to monitor reaction intermediates.

- Substrate scope testing : Vary substrates (e.g., alkenes vs. alcohols) to identify selectivity trends.

- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to distinguish radical vs. non-radical pathways. Reference protocols for molybdenum dioxo catalysts (e.g., CAS 17524-05-9) .

Q. How should researchers design experiments to investigate ligand-exchange dynamics in dioxobis(oxalatoosmalate) (IV)?

- Isotopic labeling : Replace ¹⁶O with ¹⁸O in oxalate ligands and track exchange via mass spectrometry.

- Variable-temperature NMR : Monitor line broadening to estimate exchange rates.

- Competitive ligand studies : Introduce alternative ligands (e.g., EDTA) and quantify displacement via titration .

Methodological Guidelines for Data Analysis

- Data contradictions : Use error propagation models to quantify uncertainties in spectroscopic or electrochemical measurements. For example, ±0.1 V variations in redox potentials may stem from reference electrode calibration errors .

- Reproducibility : Adhere to IUPAC guidelines for reporting experimental conditions (solvent purity, temperature control ±0.1°C) .

- Comparative studies : Benchmark against structurally characterized analogs (e.g., dioxobis-stearato-trilead, CAS 12578-12-0) to validate synthetic and analytical workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.